molecular formula C11H14BrFN2 B14873939 4-(5-Bromo-2-fluorophenyl)-1-methylpyrrolidin-3-amine

4-(5-Bromo-2-fluorophenyl)-1-methylpyrrolidin-3-amine

Cat. No.: B14873939
M. Wt: 273.14 g/mol
InChI Key: CRHUZTYJZULCCR-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-fluorophenyl)-1-methylpyrrolidin-3-amine is an organic compound that features a pyrrolidine ring substituted with a 5-bromo-2-fluorophenyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-fluorophenyl)-1-methylpyrrolidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-bromo-2-fluoroaniline.

    Formation of Intermediate: The 5-bromo-2-fluoroaniline undergoes a nucleophilic substitution reaction with a suitable pyrrolidine derivative to form the intermediate compound.

    Final Product Formation: The intermediate is then subjected to methylation using a methylating agent such as methyl iodide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-fluorophenyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Bromo-2-fluorophenyl)-1-methylpyrrolidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-fluorophenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromo-2-fluorophenyl)morpholine
  • (5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone

Uniqueness

4-(5-Bromo-2-fluorophenyl)-1-methylpyrrolidin-3-amine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C11H14BrFN2

Molecular Weight

273.14 g/mol

IUPAC Name

4-(5-bromo-2-fluorophenyl)-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C11H14BrFN2/c1-15-5-9(11(14)6-15)8-4-7(12)2-3-10(8)13/h2-4,9,11H,5-6,14H2,1H3

InChI Key

CRHUZTYJZULCCR-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)N)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

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